3-[1-(Aminomethyl)cyclopropyl]-5,5-dimethyloxolan-3-ol
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Overview
Description
3-[1-(Aminomethyl)cyclopropyl]-5,5-dimethyloxolan-3-ol is an organic compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol . This compound is characterized by the presence of a cyclopropyl group, an aminomethyl group, and an oxolan ring, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 3-[1-(Aminomethyl)cyclopropyl]-5,5-dimethyloxolan-3-ol can be achieved through various synthetic routes. One common method involves the reaction of cyclopropylamine with 5,5-dimethyloxolan-3-one under specific reaction conditions . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-[1-(Aminomethyl)cyclopropyl]-5,5-dimethyloxolan-3-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides.
Addition: The oxolan ring can participate in addition reactions with electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-[1-(Aminomethyl)cyclopropyl]-5,5-dimethyloxolan-3-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[1-(Aminomethyl)cyclopropyl]-5,5-dimethyloxolan-3-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the cyclopropyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 3-[1-(Aminomethyl)cyclopropyl]-5,5-dimethyloxolan-3-ol include:
3-[1-(Aminomethyl)cyclopropyl]-5,5-dimethylfuran-3-ol: This compound has a furan ring instead of an oxolan ring.
3-[1-(Aminomethyl)cyclopropyl]-5,5-dimethylpyrrolidin-3-ol: This compound has a pyrrolidin ring instead of an oxolan ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
3-[1-(aminomethyl)cyclopropyl]-5,5-dimethyloxolan-3-ol |
InChI |
InChI=1S/C10H19NO2/c1-8(2)5-10(12,7-13-8)9(6-11)3-4-9/h12H,3-7,11H2,1-2H3 |
InChI Key |
JNPAONFBIBLITH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CO1)(C2(CC2)CN)O)C |
Origin of Product |
United States |
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